molecular formula C20H16ClNO B11989668 N-(4'-chlorobiphenyl-4-yl)-2-phenylacetamide

N-(4'-chlorobiphenyl-4-yl)-2-phenylacetamide

Cat. No.: B11989668
M. Wt: 321.8 g/mol
InChI Key: OHOWQGYBJPWKHK-UHFFFAOYSA-N
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Description

N-(4’-chloro[1,1’-biphenyl]-4-yl)-2-phenylacetamide is a chemical compound characterized by the presence of a biphenyl structure with a chloro substituent at the 4’ position and an acetamide group attached to the 2-phenyl position

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(4’-chloro[1,1’-biphenyl]-4-yl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the chloro position.

Scientific Research Applications

N-(4’-chloro[1,1’-biphenyl]-4-yl)-2-phenylacetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4’-chloro[1,1’-biphenyl]-4-yl)-2-phenylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H16ClNO

Molecular Weight

321.8 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)phenyl]-2-phenylacetamide

InChI

InChI=1S/C20H16ClNO/c21-18-10-6-16(7-11-18)17-8-12-19(13-9-17)22-20(23)14-15-4-2-1-3-5-15/h1-13H,14H2,(H,22,23)

InChI Key

OHOWQGYBJPWKHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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